2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
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Overview
Description
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-5-chlorobenzonitrile with 5-methyl-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the thiadiazole moiety, which is known to exhibit various biological activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: Thiadiazole derivatives are explored for their potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules such as proteins or nucleic acids, leading to the modulation of their activity. The compound’s ability to cross cellular membranes due to its lipophilic nature enhances its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-5-chloromethylthiazole
Uniqueness
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFJGAWGRYCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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